molecular formula C11H9NO2 B1319100 4-(Pyridin-4-yloxy)phenol CAS No. 103854-63-3

4-(Pyridin-4-yloxy)phenol

Cat. No. B1319100
M. Wt: 187.19 g/mol
InChI Key: JPVVRFKXDFIJLM-UHFFFAOYSA-N
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Patent
US08598359B2

Procedure details

The same procedure from Example 143, step 2 was followed using the product from step 1 (306 mg, 0.905 mmol), THF (3 ml), EtOH (9 ml), 10% Pd/C (300 mg, 0.0905 mmol) to give the title compound (160 mg, 95%).
Name
product
Quantity
306 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:21]=[CH:20][C:12]([O:13][C:14]2[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1.C1COCC1>[Pd].CCO>[N:17]1[CH:16]=[CH:15][C:14]([O:13][C:12]2[CH:20]=[CH:21][C:9]([OH:8])=[CH:10][CH:11]=2)=[CH:19][CH:18]=1

Inputs

Step One
Name
product
Quantity
306 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC2=CC=NC=C2)C=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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